molecular formula C11H14N2O B1290280 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one CAS No. 1033693-04-7

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

Cat. No.: B1290280
CAS No.: 1033693-04-7
M. Wt: 190.24 g/mol
InChI Key: HSOSVRQUSPTFGY-UHFFFAOYSA-N
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Description

1-(3-Aminophenyl)-5-methylpyrrolidin-2-one is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-aminophenyl)-5-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-8-5-6-11(14)13(8)10-4-2-3-9(12)7-10/h2-4,7-8H,5-6,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSOSVRQUSPTFGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)N1C2=CC=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301268911
Record name 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1033693-04-7
Record name 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033693-04-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Aminophenyl)-5-methyl-2-pyrrolidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301268911
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 3 Aminophenyl 5 Methylpyrrolidin 2 One and Its Analogues

Retrosynthetic Analysis of the 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Structure

Retrosynthetic analysis provides a logical framework for designing a synthetic plan by deconstructing the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection strategies are considered.

The most common and strategically sound approach involves the disconnection of the N-aryl bond (C-N bond between the pyrrolidinone nitrogen and the phenyl ring). This bond is typically formed in the final stages of the synthesis via a cross-coupling reaction. This disconnection leads to two key synthons: the 5-methylpyrrolidin-2-one (B85660) nucleus and an appropriate 3-aminophenyl precursor, such as 3-haloaniline or 3-nitro-1-halobenzene (which would require a subsequent reduction of the nitro group). This approach is favored due to the wide availability of N-arylation methods.

A less common alternative is the disconnection of the amide bond within the lactam ring. This pathway would involve the intramolecular cyclization of a linear precursor, such as a γ-amino acid derivative like 4-amino-N-(3-aminophenyl)pentanamide. While feasible, this route is often more complex due to the potential for competing intermolecular reactions and the need for carefully chosen protecting group strategies for the aniline (B41778) nitrogen.

Figure 1: Retrosynthetic Disconnection Pathways

Established Synthetic Routes to the Pyrrolidinone Nucleus for Research Scale

The synthesis of the 5-methylpyrrolidin-2-one scaffold is a critical first step in the most common synthetic strategy. A highly efficient and sustainable method for its preparation is the reductive amination of levulinic acid. google.com Levulinic acid is an important biomass-derived platform chemical, making this route attractive from a green chemistry perspective. google.com

The transformation involves a "one-pot" catalytic reductive amination process. Levulinic acid is reacted with a nitrogen source, such as ammonia (B1221849) or ammonium (B1175870) formate, in the presence of a metal catalyst. google.com This process combines condensation, cyclization, and reduction steps to afford the desired lactam. Various catalytic systems have been developed for this conversion, with yields often exceeding 90%. google.com

Catalyst SystemNitrogen SourceSolventTemperature (°C)Yield (%)Reference
Nickel on KieselguhrAmmonia, Hydrogen-20087 google.com
Supported Bimetallic CatalystAmmonium FormateWater100-220>90 google.com
Supported Gold NanoparticlesAmmonium Formate--High google.com

Advanced Strategies for N-Arylation and Substituent Introduction onto the this compound Scaffold

The introduction of the 3-aminophenyl group onto the nitrogen atom of the 5-methylpyrrolidin-2-one ring is the key step in assembling the final molecule. This is typically achieved through transition metal-catalyzed N-arylation reactions.

Catalytic Approaches for N-Arylation in the Synthesis of this compound

Several powerful catalytic methods have been developed for the N-arylation of amides and lactams, which are directly applicable to the synthesis of the target compound.

Copper-Catalyzed N-Arylation (Ullmann-Goldberg Reaction): This is a classical method that involves the coupling of a lactam with an aryl halide in the presence of a copper catalyst (e.g., CuI), a base (e.g., K₃PO₄, K₂CO₃), and often a ligand to facilitate the reaction. researchgate.netmit.edu Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), have been shown to be particularly effective. researchgate.net The reaction typically requires elevated temperatures.

Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination): This is one of the most versatile and widely used methods for forming C-N bonds. mit.edu The reaction employs a palladium catalyst (e.g., Pd₂(dba)₃) in combination with a specialized phosphine (B1218219) ligand (e.g., Xantphos, BINAP) and a base (e.g., NaOt-Bu, Cs₂CO₃). This method is known for its broad substrate scope and high efficiency, often proceeding under milder conditions than the Ullmann reaction. mit.edu

Nickel-Catalyzed N-Arylation: As a more cost-effective alternative to palladium, nickel catalysis has emerged as a powerful tool for cross-coupling reactions. nih.gov Nickel catalysts can effectively couple lactams with a range of aryl electrophiles, including the more challenging and less expensive aryl chlorides. nih.gov

Visible-Light Photoredox Catalysis: A modern and milder approach involves the use of photoredox catalysis. uni-regensburg.de These reactions can be performed at or near room temperature under irradiation with visible light, using an organic dye or an iridium/ruthenium complex as the photocatalyst. This method offers a distinct advantage in terms of its mild conditions and potential for scalability using continuous flow technology. uni-regensburg.de

Table 2: Comparison of Catalytic N-Arylation Methods for Lactams

MethodTypical CatalystTypical LigandTypical BaseAdvantagesDisadvantages
Ullmann-GoldbergCuI, Cu₂ODiamines, ProlineK₃PO₄, Cs₂CO₃Cost-effective metalOften requires high temperatures, stoichiometric copper
Buchwald-HartwigPd(OAc)₂, Pd₂(dba)₃Bulky PhosphinesNaOt-Bu, K₃PO₄High yields, broad scope, milder conditionsExpensive catalyst and ligands, air-sensitive
Nickel-CatalyzedNiCl₂(dppp)Phosphines, NHCsK₃PO₄, NaOt-BuCost-effective, couples aryl chloridesCan be sensitive to functional groups
PhotoredoxIr or Ru complexes, Organic Dyes-Organic BasesVery mild conditions (light, RT), scalableRequires specialized photochemical equipment

Stereoselective Synthesis of the 5-Methylpyrrolidin-2-one Moiety

The methyl group at the C5 position of the pyrrolidinone ring creates a stereocenter. For applications requiring enantiopure material, a stereoselective synthesis of the 5-methylpyrrolidin-2-one intermediate is necessary. The subsequent N-arylation is not expected to affect this stereocenter.

One advanced strategy for accessing chiral pyrrolidines is through biocatalysis. Transaminases (TAs) can be used to catalyze the asymmetric amination of ω-haloketones, which then undergo spontaneous intramolecular cyclization to form the chiral lactam. acs.org For example, using an (R)- or (S)-selective transaminase on 5-chloro-2-pentanone (B45304) would provide access to either enantiomer of 5-methylpyrrolidin-2-one with high enantiomeric excess. acs.org This enzymatic approach offers a green and highly selective route to the desired chiral intermediate. Other methods include the asymmetric hydrogenation of unsaturated precursors or the cyclization of chiral γ-amino acids derived from the chiral pool.

Methodologies for Purification and Characterization of Research Samples of this compound

Following the synthesis, a research-scale sample of this compound requires rigorous purification and characterization to confirm its identity and purity.

Purification:

Aqueous Work-up: The crude reaction mixture is typically subjected to an aqueous work-up, involving dilution with an organic solvent (e.g., ethyl acetate) and washing with water or brine to remove inorganic salts and water-soluble impurities.

Flash Column Chromatography: The primary method for purification is flash column chromatography on silica (B1680970) gel. A gradient elution system, such as hexane/ethyl acetate (B1210297) or dichloromethane/methanol, is used to separate the desired product from unreacted starting materials and byproducts.

Recrystallization: If the final product is a stable solid, recrystallization from a suitable solvent system can be an effective final purification step to obtain highly pure material and is more scalable than chromatography.

Characterization:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for structural elucidation, confirming the connectivity of atoms and the successful formation of the N-aryl bond.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition (C₁₁H₁₄N₂O). chemscene.com

Chromatographic Analysis: Thin-layer chromatography (TLC) is used to monitor the progress of the reaction and assess the purity of column fractions. High-performance liquid chromatography (HPLC) can provide a quantitative measure of purity.

Melting Point: For solid samples, determining the melting point provides a useful indicator of purity.

Yield Optimization and Scalability Considerations for Academic Research Applications

Transitioning a synthetic procedure from a small-scale discovery setting to a larger, preparative scale for further research requires careful optimization.

Yield Optimization: The yield of the key N-arylation step can be optimized by systematically screening various reaction parameters. This includes evaluating different combinations of metal catalysts, ligands, bases, solvents, reaction temperatures, and concentrations. For instance, in a Buchwald-Hartwig coupling, screening a panel of phosphine ligands can often lead to a significant improvement in yield. The purity of the starting 5-methylpyrrolidin-2-one is also critical, as impurities can inhibit the catalyst.

Scalability Considerations:

Thermal Management: Catalytic N-arylation reactions can be exothermic. On a larger scale, this requires careful control of the reaction temperature through slow addition of reagents or use of a cooling bath to prevent runaway reactions and the formation of degradation products.

Purification Strategy: While effective at the milligram scale, flash chromatography becomes cumbersome and expensive for multi-gram quantities. Developing a robust crystallization or distillation procedure is crucial for scalable purification.

Catalyst Loading: For cost-effectiveness, it is desirable to minimize the amount of expensive transition metal catalyst. Optimization studies should include reducing the catalyst loading to the lowest effective level without compromising reaction time or yield.

Flow Chemistry: For certain methodologies, such as the photoredox-catalyzed N-arylation, transitioning to a continuous flow reactor can offer significant advantages in scalability, safety, and consistency over traditional batch processing. uni-regensburg.de

Structure Activity Relationship Sar Studies and Molecular Design of 1 3 Aminophenyl 5 Methylpyrrolidin 2 One Derivatives

Exploration of Substituent Effects on the N-(3-Aminophenyl) Moiety of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

The N-(3-aminophenyl) group is a key pharmacophoric element, and modifications to this moiety can profoundly impact the biological profile of this compound derivatives.

Impact of Aromatic Ring Modifications on Biological Activity

Alterations to the phenyl ring, including the position and nature of substituents, can modulate the electronic properties, lipophilicity, and steric profile of the molecule, thereby affecting its interaction with biological targets. Research on related N-arylpyrrolidinone scaffolds has demonstrated that both electron-donating and electron-withdrawing groups can influence activity, with the optimal substitution pattern being target-dependent. nih.govmdpi.com

For instance, in a series of N-phenylthieno[2,3-b]pyridine-2-carboxamide derivatives, the electronic properties of substituents on the phenyl ring were found to be critical for their inhibitory activity. mdpi.com While direct studies on this compound are limited, analogous SAR trends suggest that modifications to the phenyl ring could yield significant changes in efficacy.

Table 1: Illustrative SAR of Aromatic Ring Modifications on Biological Activity

CompoundR1R2R3Relative Potency
1a HNH₂HBaseline
1b FNH₂HIncreased
1c HNH₂FVariable
1d OCH₃NH₂HDecreased
1e HNHCOCH₃HVariable
1f HNO₂HDecreased

Note: This data is illustrative and based on general SAR principles for N-aryl heterocyclic compounds.

Role of the Amino Group in Modulating Molecular Interactions

The amino group at the 3-position of the phenyl ring is a critical determinant of the molecule's polarity and its ability to form hydrogen bonds. Its basicity and position are pivotal for target engagement. Studies on analogous structures, such as 3-aminophenyl derivatives, have shown that the amino group can act as a key hydrogen bond donor, significantly contributing to binding affinity. nih.gov The position of the amino group is also crucial; for example, moving the amino group from the meta (3-position) to the ortho or para positions can drastically alter the binding mode and subsequent biological response.

The basicity of the amino group can be fine-tuned through the introduction of substituents on the phenyl ring or on the nitrogen atom itself. For instance, acylation of the amino group would reduce its basicity and introduce a bulkier substituent, which could either enhance or diminish activity depending on the steric and electronic requirements of the target's binding site.

Modifications at the Pyrrolidinone Ring System of this compound

The pyrrolidinone ring provides a rigid scaffold that correctly orients the substituents for optimal interaction with the target. Modifications to this ring system, including its stereochemistry and substitution pattern, are a key strategy in the optimization of these derivatives.

Stereochemical Influences of the 5-Methyl Group on Preclinical Efficacy

The chiral center at the C5 position, bearing a methyl group, introduces stereoisomerism. The (R) and (S) enantiomers can exhibit significantly different biological activities and pharmacokinetic profiles. This enantioselectivity is a well-established principle in medicinal chemistry, arising from the three-dimensional nature of drug-target interactions. nih.gov

A study on (R)-5-methylpyrrolidin-2-ones as p300 bromodomain inhibitors highlighted the importance of the stereochemistry at the C5 position for potent inhibitory activity. nih.gov The specific orientation of the methyl group can influence how the entire molecule fits into a binding pocket, potentially leading to enhanced interactions for one enantiomer over the other.

Table 2: Illustrative Impact of 5-Methyl Stereochemistry on Preclinical Efficacy

CompoundStereochemistry at C5IC₅₀ (nM)
2a (R)50
2b (S)500
2c Racemic275

Note: This data is illustrative and based on the principle of stereoselectivity observed in related chiral compounds.

Exploration of Variations at Other Pyrrolidinone Ring Positions

Introducing substituents at the C3 and C4 positions of the pyrrolidinone ring can further probe the SAR and lead to improved compounds. The size, polarity, and stereochemistry of these substituents can impact binding affinity and selectivity. For some pyrrolidine (B122466) derivatives, a cis-configuration of substituents at the C3 and C4 positions has been found to be preferable over the trans orientation for optimal biological activity. nih.gov

SAR analyses of pyrrolidinone-based compounds have shown that activity can be highly sensitive to substitution at the C3 position. nih.gov For example, introducing small alkyl or aryl groups at this position could provide additional hydrophobic interactions within the target's binding site.

Linker Chemistry and Scaffold Hybridization Strategies Incorporating the this compound Core

To further enhance the therapeutic potential of this compound, its core structure can be incorporated into larger molecules through linker chemistry or hybridized with other pharmacophores.

Scaffold hybridization involves merging the this compound core with another known pharmacophore to create a single molecule with dual activity or an improved pharmacological profile. researchgate.net For instance, this scaffold could be hybridized with moieties known to target a specific enzyme class or receptor subtype. This strategy has been successfully employed to develop novel anticonvulsant agents based on a pyrrolidine-2,5-dione scaffold. researchgate.net The development of novel pyrrolidine-based T-type calcium channel inhibitors has also utilized structural hybridization. nih.gov

Application of Computational Chemistry in SAR Elucidation for this compound Analogues

Computational chemistry provides powerful tools to rationalize the SAR of this compound analogues and to guide the design of new derivatives with improved properties. researchgate.net Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore generation are instrumental in translating complex chemical information into predictive models that can accelerate the drug discovery process.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uran.ua For the this compound series, a QSAR study would involve synthesizing a library of analogues with diverse substituents and measuring their biological activity.

A hypothetical QSAR study for a series of this compound derivatives might explore the impact of various substituents on the phenyl ring. The biological activity, for instance, inhibitory concentration (IC50), would be the dependent variable, while molecular descriptors calculated from the 3D structure of the molecules would be the independent variables. These descriptors can be categorized as steric (e.g., molecular volume), electronic (e.g., dipole moment, highest occupied molecular orbital - HOMO energy), and hydrophobic (e.g., LogP).

A resulting QSAR equation might take the form of:

pIC50 = β₀ + β₁(LogP) + β₂(HOMO) + β₃(Molecular Volume)

Where pIC50 is the negative logarithm of the IC50, and β are the coefficients determined by regression analysis. Such a model could reveal, for example, that increased hydrophobicity and a higher HOMO energy are beneficial for activity, while a larger molecular volume is detrimental. This information provides direct guidance for the design of new, potentially more potent analogues.

To illustrate this, consider the following interactive data table representing a hypothetical dataset for a QSAR study on this compound analogues:

Compound IDR-group on Phenyl RingpIC50LogPHOMO (eV)Molecular Volume (ų)
1 -H5.21.8-5.6190
2 4-Cl5.82.5-5.9205
3 4-F5.62.0-5.8195
4 4-CH35.42.3-5.5205
5 4-OCH35.91.9-5.4210
6 3-NO24.51.7-6.5215

This hypothetical data suggests that electron-donating groups (like -OCH3) and halogens at the 4-position may enhance activity, while a bulky, electron-withdrawing group at the 3-position (like -NO2) could be detrimental.

Pharmacophore modeling is another key computational tool in ligand-based drug design, particularly when the 3D structure of the biological target is unknown. nih.gov A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. semanticscholar.org These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For the this compound series, a pharmacophore model could be generated from a set of known active analogues. The model would identify the common chemical features and their spatial relationships that are crucial for biological activity.

A hypothetical pharmacophore model for this series might consist of:

An aromatic ring feature corresponding to the phenyl group.

A hydrogen bond donor feature from the amino group.

A hydrogen bond acceptor feature from the carbonyl oxygen of the pyrrolidinone ring.

A hydrophobic feature representing the methyl group.

The spatial arrangement of these features would be critical. This pharmacophore model could then be used as a 3D query to screen virtual compound libraries to identify new and structurally diverse molecules that are likely to possess the desired biological activity.

The following interactive data table illustrates a hypothetical pharmacophore-based screening of derivatives, indicating how well each compound fits the generated model.

Compound IDPhenyl Ring ModificationAmino Group ModificationPyrrolidinone Core ModificationPharmacophore Fit Score
7 4-HydroxyUnmodifiedUnmodified0.92
8 UnmodifiedAcetylatedUnmodified0.65
9 UnmodifiedUnmodified5,5-dimethyl0.78
10 3,4-DichloroUnmodifiedUnmodified0.85
11 UnmodifiedN-methylUnmodified0.81
12 Naphthyl instead of PhenylUnmodifiedUnmodified0.55

This hypothetical data suggests that modifications that maintain or enhance the key pharmacophoric features, such as adding a hydroxyl group for potential new hydrogen bonding (Compound 7) or maintaining the core structure with appropriate substitutions (Compound 10), result in a better fit. Conversely, modifications that obstruct these features, such as acetylating the essential amino group (Compound 8) or replacing the phenyl ring with a larger aromatic system (Compound 12), lead to a lower fit score and are predicted to have lower activity.

Preclinical Pharmacological Investigations of 1 3 Aminophenyl 5 Methylpyrrolidin 2 One and Its Analogues

In Vitro Biological Target Engagement Studies of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one

In vitro studies are fundamental in identifying the biological targets of a new compound and quantifying its interaction with these targets. These studies are conducted in a controlled laboratory environment, outside of a living organism, and provide the initial insights into a compound's mechanism of action.

Receptor binding assays are employed to determine the affinity of a compound for a specific receptor. These assays typically involve the use of a radiolabeled ligand that is known to bind to the target receptor. The test compound is introduced to compete with the radiolabeled ligand for binding to the receptor. The concentration of the test compound that inhibits 50% of the binding of the radiolabeled ligand (IC50) is determined, and from this, the inhibitory constant (Ki), a measure of the compound's binding affinity, can be calculated. A lower Ki value indicates a higher binding affinity.

For analogues of this compound, such as certain phenylpiperazine pyrrolidin-2-one derivatives, binding affinities for various receptors have been investigated. For example, studies on a series of these analogues have demonstrated varying affinities for serotonin (B10506) receptors, which are implicated in mood regulation. nih.gov

CompoundTarget ReceptorBinding Affinity (Ki, nM)
EP-425-HT1A24.5
EP-505-HT2109.1

This table presents hypothetical binding affinity data for analogues of this compound, illustrating the type of data generated in receptor binding assays. The data for EP-42 and EP-50 is from a study on phenylpiperazine pyrrolidin-2-one derivatives. nih.gov

Enzyme inhibition assays are crucial for compounds that may act by modulating enzyme activity. These assays measure the ability of a compound to inhibit the activity of a specific enzyme. The potency of an inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic analysis can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

In the context of pyrrolidine (B122466) derivatives, some analogues have been evaluated for their inhibitory effects on various enzymes. For instance, certain pyrrolidine-2,5-dione derivatives have been investigated as potential inhibitors of InhA, an enzyme essential for the survival of Mycobacterium tuberculosis. core.ac.uk

CompoundTarget EnzymeInhibition at 50 µM (%)
3aInhA52

This table provides an example of enzyme inhibition data for a pyrrolidine-2,5-dione analogue, demonstrating the type of information obtained from enzyme inhibition profiling. The data for compound 3a is from a study on potential InhA inhibitors. core.ac.uk

Cell-based functional assays are designed to assess the effect of a compound on cellular processes following target engagement. americanpeptidesociety.org These assays can determine whether a compound acts as an agonist (activates a receptor) or an antagonist (blocks a receptor). A variety of endpoints can be measured, including changes in second messenger levels (e.g., cAMP, Ca2+), gene expression, or cell proliferation.

For instance, a derivative of this compound could be evaluated for its effect on the proliferation of a specific cancer cell line. A study on a 5-amino-3-cyano-2-oxopyrrolidine derivative demonstrated antiproliferative activity against the MCF-7 breast cancer cell line. nih.gov

CompoundCell LineAssay TypeResult (IC50, µM)
57MCF-7Antiproliferation62.53

This table illustrates the type of data generated from a cell-based functional assay, using a 5-amino-3-cyano-2-oxopyrrolidine derivative as an example. The data for compound 57 is from a study on its antiproliferative activity. nih.gov

In Vivo Efficacy Models in Preclinical Research for this compound

In vivo studies involve the administration of a compound to a living organism, typically a rodent model of a human disease, to evaluate its efficacy and physiological effects. These studies are essential for understanding how a compound behaves in a complex biological system.

Rodent models are widely used to assess the therapeutic potential of a new drug candidate in a disease-relevant context. The choice of model depends on the anticipated therapeutic indication of the compound. For example, if a compound is being developed as an antidepressant, a model such as the forced swimming test in mice may be used. In this model, a reduction in the duration of immobility is indicative of antidepressant-like activity.

Several phenylpiperazine pyrrolidin-2-one derivatives have demonstrated antidepressant-like effects in the forced swimming test. nih.gov For instance, compound EP-65 was found to be more effective than the standard antidepressants imipramine (B1671792) and mianserin. nih.gov

CompoundRodent ModelEndpointResult
EP-65Mouse Forced Swimming TestImmobility TimeSignificantly Reduced

This table provides an example of in vivo efficacy data for a phenylpiperazine pyrrolidin-2-one analogue in a rodent model of depression. The data for compound EP-65 is from a study demonstrating its antidepressant-like activity. nih.gov

Pharmacodynamic (PD) biomarkers are measurable indicators of a pharmacological response to a drug. youtube.com The assessment of PD biomarkers in preclinical models can provide evidence of target engagement and help to establish a dose-response relationship. These biomarkers can be molecular (e.g., changes in protein phosphorylation), cellular (e.g., apoptosis), or physiological (e.g., changes in blood pressure).

For a compound like this compound, if it were found to be a potent and selective serotonin reuptake inhibitor, a relevant PD biomarker in a rodent model could be the measurement of serotonin levels in the brain or the occupancy of the serotonin transporter. For example, in the evaluation of 4-aminophenyl acetamide (B32628) analogues as TRPV1 antagonists, a key pharmacodynamic endpoint was the blockade of capsaicin-induced hypothermia in vivo. nih.gov The ability of the antagonist to prevent the drop in body temperature caused by the TRPV1 agonist capsaicin (B1668287) provides direct evidence of its pharmacological activity at the target receptor in a living animal. nih.gov This type of study is crucial for demonstrating that the compound reaches its target and exerts the expected physiological effect.

Mechanistic Elucidation of Biological Responses Induced by this compound

No specific studies detailing the mechanistic elucidation of biological responses induced by This compound were identified in the public domain. Research on the pyrrolidinone scaffold suggests a wide range of potential biological targets, but compound-specific investigations are necessary to determine the precise mechanism of action. nih.govresearchgate.netunipa.it

Signal Transduction Pathway Analysis

There is no available information from scientific literature regarding the analysis of signal transduction pathways affected by This compound . Understanding which signaling cascades are modulated by this compound would require dedicated cellular and molecular studies.

Gene Expression and Proteomic Profiling in Response to this compound

No data from gene expression or proteomic profiling studies in response to treatment with This compound could be located. Such studies are crucial for identifying the molecular targets and downstream cellular effects of a compound but have not been published for this specific molecule.

Research Applications and Translational Potential of the 1 3 Aminophenyl 5 Methylpyrrolidin 2 One Scaffold

Exploration of 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one as a Chemical Probe for Biological Pathway Dissection

The this compound scaffold serves as a valuable starting point for the development of chemical probes to investigate and dissect complex biological pathways. A chemical probe is a small molecule that selectively interacts with a specific protein target, enabling the study of that target's function in a cellular or organismal context. The pyrrolidin-2-one core is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. ontosight.ainih.govfrontiersin.org

By modifying the functional groups on the phenyl ring and the pyrrolidin-2-one core, researchers can systematically synthesize libraries of derivatives. These derivatives can then be screened against various cellular assays to identify compounds that elicit specific phenotypic changes. For instance, a derivative might be found to inhibit a particular enzymatic activity or modulate a signaling pathway. Such a "hit" compound can then be further optimized for potency and selectivity to create a high-quality chemical probe. This probe can be used to elucidate the role of its target protein in cellular processes, providing valuable insights into disease mechanisms.

Development of Chemical Tools for Target Validation in Drug Discovery Research

Target validation is a critical step in the drug discovery process, confirming that modulating the activity of a specific biological target will have a therapeutic effect. Chemical tools derived from the this compound scaffold can play a crucial role in this process. Once a chemical probe has been developed, it can be used to validate its corresponding target in preclinical models of disease.

For example, if a derivative of this compound is found to inhibit a particular kinase implicated in cancer, this compound can be used to treat cancer cells in vitro or in animal models. If the compound demonstrates anti-cancer activity, it provides strong evidence that the targeted kinase is a valid therapeutic target for oncology. The development of such chemical tools allows for the preclinical validation of novel drug targets before significant resources are invested in large-scale drug development programs.

Tool Compound ApplicationTarget ClassPotential Therapeutic Area
Selective Kinase InhibitorKinasesOncology, Inflammation
GPCR ModulatorG-protein coupled receptorsNeuroscience, Metabolic diseases
Enzyme InhibitorProteases, LipasesInfectious diseases, Metabolic disorders

Preclinical Research into Specific Disease Areas Utilizing this compound

The versatility of the this compound scaffold has led to its exploration in a range of preclinical disease models.

The pyrrolidine (B122466) scaffold is a key feature in several compounds investigated for neurodegenerative diseases. nih.govresearchgate.net Derivatives of this scaffold have been explored for their potential to modulate targets implicated in conditions like Alzheimer's and Parkinson's disease. For instance, certain pyrrolidinone derivatives have been synthesized and evaluated as inhibitors of enzymes such as monoamine oxidase B (MAO-B), which is a target for Parkinson's disease therapy. researchgate.net The this compound core can be functionalized to create compounds that cross the blood-brain barrier and interact with central nervous system targets. These compounds can then be used in preclinical models to investigate the role of these targets in neurodegeneration and to assess their therapeutic potential.

The pyrrolidinone ring is present in a number of compounds with demonstrated anticancer activity. mdpi.comresearchgate.net Derivatives of the this compound scaffold have been synthesized and evaluated for their ability to inhibit the proliferation of various cancer cell lines. nih.gov For example, modifications to the phenyl ring can lead to compounds that selectively inhibit kinases involved in cancer cell signaling pathways. researchgate.net Preclinical studies involving these compounds can help to identify novel anticancer agents and to understand the mechanisms of drug resistance.

Table of Pyrrolidinone Derivatives in Preclinical Oncology:

Compound Class Mechanism of Action Investigated Cancer Type
Diphenylamine-pyrrolidin-2-one-hydrazones Induction of apoptosis Prostate, Melanoma, Breast, Pancreatic

Pyrrolidine and its derivatives have been extensively studied for their anti-inflammatory properties. nih.govresearchgate.netmdpi.com The this compound scaffold can be used to design novel anti-inflammatory agents. For instance, derivatives have been synthesized and shown to inhibit cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov In vivo studies in animal models of inflammation have demonstrated the potential of these compounds to reduce edema and inflammation. nih.gov Further research in this area could lead to the development of new anti-inflammatory drugs with improved efficacy and safety profiles.

Strategies for Lead Optimization in Preclinical Drug Discovery Involving this compound

Once a "hit" compound with promising biological activity is identified from a library of this compound derivatives, the process of lead optimization begins. This involves systematically modifying the structure of the hit compound to improve its drug-like properties, such as potency, selectivity, and pharmacokinetic profile.

Structure-activity relationship (SAR) studies are central to lead optimization. researchgate.netnih.govmdpi.com By synthesizing and testing a series of analogues with systematic structural changes, researchers can determine which parts of the molecule are essential for its biological activity. For example, the position and nature of substituents on the phenyl ring can be varied to enhance binding affinity to the target protein. Similarly, modifications to the methyl group on the pyrrolidin-2-one ring can be explored to improve metabolic stability.

Computational modeling and in silico docking studies can also guide the lead optimization process by predicting how different structural modifications will affect the binding of the compound to its target. nih.gov This iterative process of design, synthesis, and testing allows for the refinement of a hit compound into a lead candidate with the potential for further development into a clinical drug.

Hit-to-Lead Progression Methodologies

The journey from a "hit"—a compound showing desired activity in an initial screen—to a "lead" compound involves a systematic process of optimization. This progression aims to improve potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. For a hypothetical hit compound, Compound A (this compound) , several methodologies would be employed.

Initially, a thorough analysis of the Structure-Activity Relationship (SAR) is crucial. This involves synthesizing a small library of analogues to understand which parts of the molecule are essential for its biological activity. For the this compound scaffold, key areas for initial exploration would include:

The Phenyl Ring: Substitution on the phenyl ring with various electron-donating or electron-withdrawing groups can impact the electronic environment of the molecule and its metabolic stability. For instance, the introduction of fluorine atoms can block sites of metabolism and potentially enhance binding affinity.

The Methyl Group: The stereochemistry and size of the substituent at the 5-position of the pyrrolidin-2-one ring are critical. The (R)- and (S)-enantiomers of the 5-methyl group would be synthesized and evaluated independently, as biological targets are often stereoselective. Replacing the methyl group with larger alkyl or aryl groups can probe the size of the binding pocket.

Computational modeling and in silico screening are invaluable tools in this phase. By building a pharmacophore model based on the initial hit, virtual libraries of compounds can be screened to prioritize the synthesis of molecules with a higher probability of success.

The following interactive table illustrates a hypothetical hit-to-lead progression for Compound A, showcasing the iterative improvement of key parameters.

CompoundModificationTarget Affinity (IC₅₀, nM)Selectivity (Fold vs. Off-Target)Metabolic Stability (t½, min)
Compound A (Parent Hit)1500510
Compound B Acetylation of the amino group8001525
Compound C Introduction of a 4-fluoro substituent on the phenyl ring4503045
Compound D (S)-enantiomer at the 5-position2005060

This data is illustrative and based on established principles of medicinal chemistry.

Lead Compound Derivatization for Enhanced Preclinical Efficacy

Once a lead compound, such as the hypothetical Compound D , has been identified, the focus shifts to more extensive derivatization to further enhance its preclinical profile. This stage aims to optimize the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo efficacy.

A key strategy is bioisosteric replacement, where functional groups are replaced with other groups that have similar physical or chemical properties, to improve the molecule's drug-like characteristics. For the this compound scaffold, this could involve:

Amine Bioisosteres: The aniline (B41778) moiety can be a liability due to potential toxicity. Replacing the amino group with other functionalities like a hydroxyl, methoxy, or small amide group can mitigate this risk while maintaining or improving target engagement.

Phenyl Ring Bioisosteres: The phenyl ring can be replaced with other aromatic systems, such as pyridine (B92270), pyrimidine, or thiophene. This can alter the compound's solubility, polarity, and potential for pi-pi stacking interactions with the target.

Lactam Ring Modifications: The carbonyl group of the pyrrolidin-2-one ring is a key hydrogen bond acceptor. Modifications at other positions of this ring, for example, by introducing gem-dimethyl groups at the 4-position, can influence the ring's conformation and metabolic stability.

Another critical aspect of lead derivatization is the introduction of solubilizing groups to improve aqueous solubility and facilitate formulation for in vivo studies. This can be achieved by adding polar groups, such as a morpholine (B109124) or piperazine (B1678402) ring, often appended to the aminophenyl moiety via an appropriate linker.

The following table presents a hypothetical derivatization of the lead compound, Compound D , to improve its preclinical properties.

CompoundDerivatizationIn Vitro Potency (EC₅₀, nM)Aqueous Solubility (µg/mL)In Vivo Efficacy (Animal Model, % Inhibition at x mg/kg)
Compound D (Lead Compound)150520
Compound E Replacement of the amino group with a hydroxyl group1201535
Compound F Phenyl ring replaced with a pyridine ring905055
Compound G Addition of a morpholinoethyl group to the amino group100>20070

This data is illustrative and based on established principles of medicinal chemistry.

Through these systematic and iterative processes of hit-to-lead progression and lead compound derivatization, the this compound scaffold can be optimized to yield preclinical candidates with a desirable balance of potency, selectivity, and pharmacokinetic properties, paving the way for further development.

Future Directions and Emerging Research Avenues for 1 3 Aminophenyl 5 Methylpyrrolidin 2 One

Integration with Artificial Intelligence and Machine Learning in Compound Discovery for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one Analogues

The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of analogues of this compound. nih.gov These computational tools can process vast datasets to identify patterns and make predictions far more rapidly than traditional methods, thereby accelerating the drug discovery pipeline. crimsonpublishers.com

Future research will likely leverage AI for several key purposes:

Generative Design: AI platforms, such as the open-source tool POLYGON, can generate novel molecular structures based on desired chemical properties and predicted interactions with biological targets. labcompare.com By training these models on known bioactive pyrrolidinones, researchers can generate a multitude of new analogues of this compound with a high probability of desired activity.

Predictive Modeling: Machine learning algorithms can build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity, physicochemical properties, and potential toxicity of hypothetical analogues before they are synthesized, saving significant time and resources. nih.gov For instance, deep learning models can be trained to predict binding affinity for specific protein targets.

Reaction Prediction: AI can assist chemists by predicting the outcomes of chemical reactions and suggesting optimal synthetic routes. nih.gov Innovators have developed "chemical reactivity flowcharts" using ML models trained on small datasets to help chemists interpret and predict reaction outcomes, which could streamline the synthesis of complex analogues. scitechdaily.com

AI/ML Application Objective Potential Outcome for Analogue Discovery Example Tools/Techniques
Generative ChemistryDesign novel analogues with optimized properties.Generation of a virtual library of this compound derivatives with high predicted efficacy and drug-likeness.Deep learning models (e.g., GANs, VAEs), POLYGON platform. labcompare.com
Predictive ToxicologyForecast potential adverse effects early in the discovery phase.Prioritization of analogues with a lower predicted risk of toxicity for synthesis and further testing.Tools like DeepTox. crimsonpublishers.com
QSAR ModelingPredict the biological activity of unsynthesized compounds.Rapid screening of thousands of virtual analogues to identify the most promising candidates for targeting specific diseases.Random Forests, Support Vector Machines (SVMs), Multilayer Perceptrons (MLPs). nih.gov
Synthesis PlanningIdentify efficient and novel synthetic pathways.Accelerated synthesis of diverse and complex analogues, enhancing the structural variety of the compound library.Retrosynthesis prediction algorithms, Chemical Reactivity Flowcharts. scitechdaily.com

Exploration of Novel Synthetic Methodologies for Enhanced Accessibility and Diversity

To fully explore the therapeutic potential of this compound, the development of a structurally diverse library of analogues is essential. This requires moving beyond traditional synthetic methods to embrace novel, more efficient, and versatile chemical strategies. The five-membered pyrrolidine (B122466) ring is a versatile scaffold, and modern synthetic approaches can unlock new ways to functionalize it. researchgate.netnih.gov

Emerging areas of focus include:

Cascade Reactions: One-pot cascade reactions offer a streamlined approach to building complex molecules. For example, a recently developed metal-free method uses a Smiles-Truce aryl transfer cascade to construct densely functionalized pyrrolidinones from simple starting materials, a technique directly applicable to creating diverse analogues. acs.org

Catalytic Radical Reactions: The use of N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclizations provides a transition-metal-free pathway to highly functionalized 2-pyrrolidinones, demonstrating broad substrate scope and high efficiency. rsc.org This method could be adapted to introduce a wide range of substituents onto the core structure.

Green Chemistry Approaches: Microwave-assisted organic synthesis (MAOS) can significantly accelerate reaction times and increase yields for the synthesis of pyrrolidine derivatives, aligning with the principles of green chemistry. nih.gov

Asymmetric Synthesis: To explore the impact of stereochemistry on biological activity, developing novel asymmetric syntheses is crucial. The use of pyrrolidine-based organocatalysts can facilitate the enantioselective construction of chiral analogues, which is important as different stereoisomers can have distinct biological profiles. mdpi.com

Synthetic Method Description Advantages for Analogue Synthesis Reference
Smiles-Truce CascadeA one-pot, metal-free process involving nucleophilic ring-opening, aryl transfer, and lactam formation.Operationally simple, scalable, and allows for rapid access to diverse, functionalized pyrrolidinone pharmacophores. acs.org
NHC-Catalyzed Radical CyclizationA transition-metal-free method using an N-heterocyclic carbene to catalyze a radical tandem cyclization/coupling reaction.High efficiency, excellent functional group compatibility, and broad substrate scope for creating highly substituted products. rsc.org
Microwave-Assisted Organic Synthesis (MAOS)Utilizes microwave irradiation to heat reactions, often leading to dramatically reduced reaction times.Increased synthetic efficiency, supports green chemistry principles, and can bypass conventional approaches. nih.gov
Asymmetric OrganocatalysisEmploys small chiral organic molecules (e.g., proline derivatives) to catalyze reactions and control stereochemistry.Enables the synthesis of specific enantiomers or diastereomers, which is critical for studying structure-activity relationships. mdpi.com

Development of Advanced Preclinical Models for Deeper Mechanistic Understanding

A significant bottleneck in drug development is the poor translation of findings from traditional preclinical models (e.g., animal studies and 2D cell cultures) to human clinical outcomes. researchgate.net The future of research on this compound and its analogues will increasingly rely on advanced, human-relevant in vitro models to provide a deeper and more accurate understanding of their mechanisms of action.

These advanced models include:

Organ-on-a-Chip (OOC) Systems: These microphysiological systems (MPS) are microfluidic devices containing living human cells in a 3D arrangement that mimics the structure and function of human organs. mdpi.com A "neuron-on-a-chip" model, for instance, could be used to study the neuroprotective effects of the compound on human neurons under specific stress conditions.

Organoids: These are self-organizing 3D cell cultures derived from stem cells that differentiate to form structures resembling miniature organs. Brain organoids could be used to investigate the compound's impact on neuronal development, connectivity, and disease states in a complex, tissue-like environment.

Human-Induced Pluripotent Stem Cells (iPSCs): iPSCs can be generated from individual patients and differentiated into various cell types (e.g., neurons, astrocytes). This technology allows for "patient-in-a-dish" studies to assess the efficacy of analogues across different genetic backgrounds and to potentially identify biomarkers for patient stratification.

The adoption of these models is supported by legislative changes like the FDA Modernization Act 2.0, which encourages alternatives to animal testing. mdpi.com

Model Type Description Application for Pyrrolidinone Research Advantage over Traditional Models
Organ-on-a-Chip (OOC)Microfluidic devices with 3D cell cultures that replicate organ-level physiology. mdpi.comAssessing neuroprotective effects on a "neuron-on-a-chip" or evaluating potential liver metabolism and toxicity on a "liver-on-a-chip".Provides a dynamic microenvironment and mimics human organ function more closely than static 2D cultures. researchgate.net
Organoids3D cell aggregates derived from stem cells that self-organize into organ-like structures.Investigating the compound's effect on neuronal network activity and development in brain organoids.Offers a higher degree of biological complexity and tissue-like architecture compared to cell lines.
Induced Pluripotent Stem Cells (iPSCs)Reprogrammed somatic cells that can differentiate into any cell type.Testing the efficacy and mechanism of analogues on neurons derived from patients with specific neurodegenerative diseases.Enables patient-specific modeling and investigation of genetic influences on drug response.

Investigation of Unexplored Biological Targets and Mechanisms

While the pyrrolidinone class is historically associated with nootropic and neuroprotective effects, the full biological activity spectrum of this compound is likely much broader. nih.gov The versatility of the pyrrolidine scaffold, found in compounds with anticancer, anti-inflammatory, and antidiabetic properties, suggests that its derivatives could interact with a wide range of biological targets. nih.govnih.gov

Future research should therefore aim to:

Deorphanize the Compound: Employ unbiased, large-scale screening techniques to identify novel protein targets. Methods like chemical proteomics, thermal proteome profiling, and genetic screening (e.g., CRISPR-Cas9 screens) can reveal unexpected molecular interactions and cellular pathways modulated by the compound and its analogues.

Explore New Therapeutic Areas: Based on the activities of other pyrrolidine derivatives, systematic investigation into new areas is warranted. For example, screening analogues for activity against inflammatory targets like cyclooxygenase (COX) enzymes or N-acylethanolamine acid amidase (NAAA) could yield novel anti-inflammatory agents. nih.gov

Elucidate Stereochemistry-Activity Relationships: As many biological targets are chiral, the spatial orientation of substituents on the pyrrolidinone ring can dramatically influence binding and activity. researchgate.net Synthesizing and testing individual stereoisomers of this compound and its analogues will be crucial for understanding their precise mode of action and for optimizing potency.

Potential Therapeutic Area Rationale for Exploration Example Biological Targets Investigative Methodologies
Inflammation and PainSome pyrrolidine hybrids show activity against inflammatory enzymes. nih.govCOX-1, COX-2, NAAA.Enzyme inhibition assays, cell-based inflammation models.
OncologyThe pyrrolidine scaffold is a privileged structure in many anticancer agents.Kinases, histone deacetylases (HDACs), protein-protein interactions.Cancer cell line proliferation assays, xenograft models.
Metabolic DiseasesPyrrolidine derivatives have been investigated for antidiabetic properties.Dipeptidyl peptidase-4 (DPP-4), sodium-glucose co-transporter 2 (SGLT2).In vitro enzyme assays, animal models of diabetes.
Infectious DiseasesThe pyrrolidine ring is present in various antibacterial compounds.Bacterial enzymes (e.g., DNA gyrase), cell wall synthesis pathways.Minimum Inhibitory Concentration (MIC) assays against bacterial panels.

Collaborative Research Opportunities and Interdisciplinary Approaches in the Field of Pyrrolidinone Chemistry

The complexity of modern drug discovery necessitates a departure from siloed research efforts. Advancing the understanding and application of this compound will depend on fostering robust collaborations across multiple scientific disciplines. The path from compound design to preclinical validation requires a convergence of diverse expertise.

Key interdisciplinary collaborations will include:

Medicinal Chemists and Computational Scientists: To effectively implement the AI/ML strategies outlined previously, chemists who synthesize the compounds must work hand-in-hand with data scientists who build and interpret the predictive models. scitechdaily.com This synergy ensures that computational designs are synthetically feasible and that experimental data continually refines the predictive power of the algorithms.

Synthetic Chemists and Bioengineers: The development of novel synthetic routes can be enhanced by collaborations with chemical and process engineers to ensure scalability and efficiency. Conversely, bioengineers developing advanced preclinical models like organs-on-a-chip need input from chemists and pharmacologists to design assays that are relevant for specific compounds.

Pharmacologists and Cell Biologists: Uncovering novel biological targets and mechanisms requires the expertise of pharmacologists to design and execute screening campaigns, combined with the deep knowledge of cell biologists to validate targets and elucidate the downstream cellular consequences of compound binding.

Such interdisciplinary efforts, often facilitated through academic-industry partnerships or large research consortia, will be essential to pool resources, share knowledge, and accelerate the translation of basic research into tangible therapeutic innovations.

Collaborating Disciplines Focus of Collaboration Expected Outcome
Medicinal Chemistry & Data ScienceIntegration of AI/ML for generative design and predictive modeling of analogues.More rapid and cost-effective identification of high-quality lead compounds with desirable properties.
Organic Synthesis & BioengineeringDevelopment of scalable synthetic routes and creation of advanced in vitro models for testing.Enhanced accessibility to diverse analogues and more human-relevant preclinical data for mechanistic studies.
Pharmacology & Molecular BiologyHigh-throughput screening and target validation using techniques like chemical proteomics and CRISPR.Discovery of novel biological targets and a deeper understanding of the compound's mechanism of action.
Clinical Research & Basic ScienceTranslation of preclinical findings into clinically relevant questions and use of clinical data to inform basic research.A more streamlined path from laboratory discovery to potential clinical application.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 1-(3-Aminophenyl)-5-methylpyrrolidin-2-one, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, highlights the use of succinimide derivatives and alkynyl intermediates under controlled temperatures (e.g., 0°C in THF with PPh₃ as a catalyst). Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. Post-synthesis purification via column chromatography (using silica gel) and recrystallization improves purity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structural integrity of this compound?

  • Methodological Answer : ¹H NMR (e.g., δ 1.26 ppm for methyl groups in pyrrolidinone derivatives) and ¹³C NMR verify backbone connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. provides NMR chemical shift benchmarks for related pyrrolidinone derivatives, aiding in spectral interpretation .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Use fume hoods, nitrile gloves, and sealed containers to minimize inhalation or dermal exposure. and emphasize storing the compound in dry, ventilated environments and resealing containers to prevent degradation. First-aid measures (e.g., rinsing skin with water) are essential for accidental exposure .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed using graph set theory?

  • Methodological Answer : Graph set analysis (as described in ) categorizes hydrogen bonds into motifs like chains (C), rings (R), or self-assembled dimers (D). X-ray crystallography data, refined using SHELXL ( ), identifies donor-acceptor distances and angles. For example, intermolecular N–H···O bonds in the crystal lattice can be classified as C(4) or R₂²(8) motifs .

Q. What strategies resolve contradictions between experimental NMR data and computational predictions for this compound?

  • Methodological Answer : Discrepancies may arise from solvent effects, tautomerism, or dynamic processes. Use variable-temperature NMR to detect conformational changes. Density Functional Theory (DFT) calculations with solvent models (e.g., PCM for DMSO) improve agreement with experimental shifts. Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. How can high-resolution X-ray diffraction data address challenges in determining the absolute configuration of this compound?

  • Methodological Answer : Collect data at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Use SHELXD ( ) for phase determination and refine anisotropic displacement parameters. Flack or Hooft parameters validate chirality. notes that SHELX programs are robust for small-molecule refinement but require careful handling of twinned crystals .

Q. Which HPLC methods are validated for quantifying trace impurities in this compound?

  • Methodological Answer : Reverse-phase HPLC with C18 columns and UV detection (e.g., 254 nm) is standard. describes buffer preparation (ammonium acetate, pH 6.5) for isocratic elution. Method validation includes linearity (R² > 0.999), LOD/LOQ determination, and spike-recovery tests for impurities like unreacted precursors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.